An In-depth Technical Guide to the Structure and Synthesis of MM-401
An In-depth Technical Guide to the Structure and Synthesis of MM-401
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-401 is a potent and specific cyclic peptidomimetic inhibitor of the MLL1-WDR5 protein-protein interaction, a critical dependency in MLL-rearranged leukemias. This document provides a comprehensive overview of the chemical structure, mechanism of action, and a detailed, step-by-step synthesis protocol for MM-401. All quantitative data are presented in structured tables for clarity, and key biological pathways and synthesis workflows are visualized using diagrams.
Core Structure and Chemical Properties
MM-401 is a synthetic cyclic peptidomimetic designed to mimic the binding motif of MLL1 to WDR5. Its structure is characterized by a macrocyclic core that constrains the peptide backbone into a bioactive conformation, enhancing binding affinity and cell permeability compared to its linear precursors.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆N₈O₅ | [1] |
| Molecular Weight | 586.73 g/mol | [1] |
| CAS Number | 1442106-10-6 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
MM-401 functions as a high-affinity inhibitor of the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[2][3] This interaction is essential for the assembly and enzymatic activity of the MLL1 methyltransferase complex, which plays a crucial role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. In MLL-rearranged leukemias, the MLL1 fusion proteins are dependent on the wild-type MLL1 complex for their leukemogenic activity. By disrupting the MLL1-WDR5 interaction, MM-401 effectively inhibits the MLL1 complex's activity, leading to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2][3]
Quantitative Biological Data
| Parameter | Value | Target/System | Reference |
| Ki | < 1 nM | WDR5 | [2][3] |
| IC₅₀ | 0.9 nM | WDR5-MLL1 Interaction | [2][3] |
| IC₅₀ | 0.32 µM | MLL1 Activity | [2] |
| Cellular Activity | Induces G1/S arrest and apoptosis | Murine MLL-AF9 cells | [3] |
| Cellular Activity | Induces myeloid differentiation | MLL leukemia cells | [3] |
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of MM-401.
Caption: MM-401 inhibits the MLL1-WDR5 interaction, disrupting the MLL1 complex and leukemogenesis.
Synthesis of MM-401
The synthesis of MM-401 is a multi-step process that involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by on-resin cyclization and subsequent cleavage and deprotection. The following protocol is based on the synthesis of similar cyclic peptidomimetics and the likely synthetic route for MM-401, derived from its linear precursor, MM-101.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of MM-401.
Detailed Experimental Protocols
Materials and Reagents:
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Rink Amide MBHA resin
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Fmoc-protected amino acids
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
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DPPA (Diphenylphosphoryl azide)
-
K₂CO₃ (Potassium carbonate)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
ddH₂O (double-distilled water)
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear sequence of the MM-401 precursor.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the macrocyclic ring. For example, if using Asp(OAll) and Lys(Alloc), treat the resin with Pd(PPh₃)₄ in the presence of a scavenger to remove the Alloc and OAll protecting groups.
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Add a solution of DPPA (5 eq) and K₂CO₃ (10 eq) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
-
Purification:
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Dissolve the crude peptide in a minimal amount of DMSO or acetonitrile/water.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain MM-401 as a white solid.
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Characterization: The final product should be characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Conclusion
MM-401 is a valuable research tool and a promising therapeutic lead for the treatment of MLL-rearranged leukemias. Its potent and specific inhibition of the MLL1-WDR5 interaction provides a clear mechanism of action. The detailed synthesis protocol outlined in this guide enables the preparation of MM-401 for further preclinical and clinical investigation. This document serves as a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and oncology.
References
- 1. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Fra-1-bound enhancers showing different molecular and functional features can cooperate to repress gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Junctional and Actomyosin Dynamics Drive Endothelial Cell Rearrangements during Vascular Tube Formation [elifesciences.org]
